molecular formula C6H7IN2O2 B2851915 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 1855889-68-7

3-(5-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2851915
CAS No.: 1855889-68-7
M. Wt: 266.038
InChI Key: YIFYXTGCTJMJIA-UHFFFAOYSA-N
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Description

3-(5-iodo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a propanoic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Iodination: The pyrazole ring is then iodinated at the 5-position using iodine or an iodine-containing reagent under suitable conditions.

    Introduction of the Propanoic Acid Group: This can be done via a nucleophilic substitution reaction where a propanoic acid derivative is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the propanoic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the propanoic acid group.

    Reduction Products: Reduced forms of the pyrazole ring or the propanoic acid group.

Scientific Research Applications

3-(5-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.

    3-(5-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of iodine.

    3-(5-fluoro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid imparts unique reactivity and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interaction with molecular targets, potentially enhancing its biological activity.

Properties

IUPAC Name

3-(5-iodopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c7-5-1-3-8-9(5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYXTGCTJMJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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